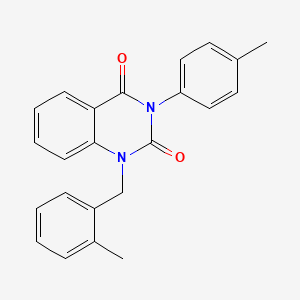
1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N2O2 and its molecular weight is 356.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.
- Molecular Formula : C23H20N2O2
- Molecular Weight : 356.4 g/mol
- CAS Number : 899782-27-5
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study focused on a series of quinazoline-2,4(1H,3H)-dione derivatives evaluated their efficacy against various bacterial strains using the agar well diffusion method. The findings indicated that many derivatives displayed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 10–12 | 80 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Escherichia coli | 13 | 75 |
These results suggest that the presence of specific substituents at the 1- and 3-positions of the quinazoline ring can enhance antimicrobial activity .
Anticancer Activity
Quinazoline derivatives have also been extensively studied for their anticancer properties. A notable study assessed the in vitro growth inhibition of human tumor cell lines by various quinazoline-2,4(1H,3H)-diones. The results indicated that certain compounds significantly inhibited cell proliferation.
Table 2: Anticancer Activity of Selected Quinazoline Derivatives
| Compound ID | Average logGI50 | Cell Lines Tested |
|---|---|---|
| Compound 60 | -6.1 | Multiple Human Tumor Lines |
| Compound 65 | -6.13 | Multiple Human Tumor Lines |
| Compound 86 | -6.45 | Multiple Human Tumor Lines |
The structure–activity relationship (SAR) analysis revealed that specific substitutions at designated positions on the quinazoline scaffold were critical for enhancing anticancer activity; for example, chlorophenethylureido substitutions at the D3 position yielded optimal results .
The mechanism by which these compounds exert their biological effects involves interaction with key molecular targets such as enzymes and receptors. For instance, quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial DNA replication . In cancer cells, these compounds may induce apoptosis through various signaling pathways, leading to reduced cell viability.
Case Studies
Several case studies highlight the potential therapeutic applications of quinazoline derivatives:
-
Study on Antimicrobial Efficacy :
A recent study synthesized a series of quinazoline derivatives and tested them against clinical isolates of bacteria. The most potent derivative showed significant activity against drug-resistant strains, highlighting the potential for developing new antimicrobial agents . -
Anticancer Research :
Another investigation focused on the anticancer properties of quinazoline derivatives in vitro. The study demonstrated that specific modifications to the compound's structure could enhance its efficacy against breast cancer cell lines, suggesting pathways for further drug development .
属性
IUPAC Name |
3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24(23(25)27)15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRMEDNXQXXOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














